硝酸铀酰六水合物

描述

Synthesis Analysis

The synthesis of uranyl compounds often involves aqueous solutions and hydrothermal conditions. For instance, the pentahydrated uranyl orthovanadate, a related compound, was synthesized at 60°C from uranyl salts and V2O5, showcasing typical synthesis methods involving uranyl ions and their reactions with other compounds under specific conditions (Saadi, Dion, & Abraham, 2000).

Molecular Structure Analysis

Uranyl compounds often display diverse and complex molecular structures. Uranyl ion complexes with the macrocyclic ligand TETA were characterized by their crystal structure, highlighting the variability and specificity of uranyl coordination environments (Thuéry, 2010). These studies reveal the intricate geometric arrangements and coordination patterns typical of uranyl complexes.

Chemical Reactions and Properties

Uranyl complexes participate in a variety of chemical reactions, leading to the formation of new compounds with distinct structures and properties. For example, novel dinuclear uranyl complexes with asymmetric Schiff base ligands have been synthesized, showcasing the reactivity of uranyl ions with organic ligands and the formation of complexes with significant structural and potentially reactive features (Bharara et al., 2007).

Physical Properties Analysis

The physical properties of uranyl compounds, such as crystal structure and luminescence, have been a focus of research, providing insights into their potential applications. The synthesis and crystal structure of the pentahydrated uranyl orthovanadate reveal detailed information about the crystallography of such compounds, which is crucial for understanding their physical behaviors and potential applications (Saadi, Dion, & Abraham, 2000).

科学研究应用

液界面的铀酰物种形成:Kumar、Servis 和 Clark (2021) 研究了液界面的铀酰物种形成,这与核燃料后处理和受污染场地的环境修复有关。他们使用分子动力学模拟研究了大量 LiNO3 中和己烷界面处的铀酰,并指出了铀酰与硝酸盐的相互作用以及对界面的铀酰脱水和阳离子浓度的影响。这项研究有助于了解萃取过程和在乏核燃料后处理方案中设计有效的萃取剂配体 (Kumar, Servis, & Clark, 2021).

铀酰光催化用于键转换:Capaldo、Merli、Fagnoni 和 Ravelli (2019) 报告说,硝酸铀酰六水合物在蓝光照射下充当 C-H 到 C-C 键转换中的高效光催化剂。这种铀盐能够通过自由基加成实现未活化烷烃、醚、缩醛和酰胺的功能化,这对于化学合成和材料科学具有重要意义 (Capaldo, Merli, Fagnoni, & Ravelli, 2019).

铀酰离子与氨基醇双(酚盐)配体的配合物:Sopo、Sviili、Valkonen 和 Sillanpää (2006) 探索了铀酰与不同酚配体的配合物的形成。他们研究了这些配合物的分子结构,这有助于了解铀酰离子化学和在核废物管理中的潜在应用 (Sopo, Sviili, Valkonen, & Sillanpää, 2006).

铀酰离子的光谱和磁圆二色性:Brint 和 McCaffery (1974) 研究了硝酸铀酰配合物的吸收和磁圆二色性光谱,提供了对降低对称性对这些光谱的影响的见解。这项研究对于了解不同环境条件下铀酰离子的电子结构和行为非常重要 (Brint & McCaffery, 1974).

硝酸铀酰的荧光特性:Leung、Hayashibara 和 Spadaro (1999) 研究了各种水合形式硝酸铀酰的荧光光谱,为铀酰离子与水分子相互作用的知识做出了贡献。这项研究可应用于开发基于荧光的传感器和分析技术 (Leung, Hayashibara, & Spadaro, 1999).

脱水诱导的转变研究:Johnson 等人 (2015) 研究了硝酸铀酰六水合物脱水诱导转变为三水合物形式。这项研究对于了解硝酸铀酰在不同环境条件下的稳定性和相变非常重要,这对于其在核燃料处理中的储存和处理至关重要 (Johnson et al., 2015).

安全和危害

Uranyl dinitrate hexahydrate is highly toxic by ingestion, subcutaneous, intravenous, and intraperitoneal routes . It is a corrosive irritant to skin, eyes, and mucous membranes . It is a radioactive material and when heated to decomposition it emits toxic fumes of NOx .

Relevant Papers Several papers have been published on Uranyl dinitrate hexahydrate. For instance, a monograph for Uranyl Nitrate Hexahydrate provides a general description including typical appearance, applications, change in state (approximate), and aqueous solubility . Another paper discusses the thermal denitration of uranyl nitrate hexahydrate .

属性

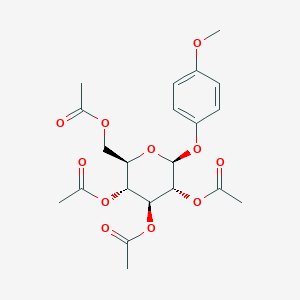

IUPAC Name |

dioxouranium;nitric acid;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIBVRZWDPGVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

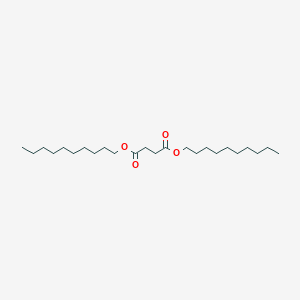

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14N2O14U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uranyl dinitrate hexahydrate | |

CAS RN |

13520-83-7 | |

| Record name | Uranyl nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)